molecular formula C8H10Cl3N B1425632 (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride CAS No. 1152088-90-8

(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride

Cat. No. B1425632
CAS RN: 1152088-90-8
M. Wt: 226.5 g/mol
InChI Key: KKWDPZFRLWOVHP-NUBCRITNSA-N
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Description

(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride, also known as DCPAH, is a synthetic compound with a wide range of applications. It is a white crystalline solid with a molecular weight of 256.5 g/mol and a melting point of 54-56 °C. DCPAH is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used as a reagent in organic synthesis.

Scientific Research Applications

1. Asymmetric Hydrophosphination Reaction

A novel amine ligand, synthesized from 1-(2,5-dichlorophenyl)ethanone, was used to develop a chiral palladacycle. This palladacycle promoted an asymmetric hydrophosphination reaction between diphenylphosphine and dimethyl acetylenedicarboxylate, producing a single stereo-isomeric product (Yap et al., 2014).

2. Large-Scale Stereoselective Synthesis Process

A large-scale, stereoselective synthesis process for a related compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, was developed. Key steps included the synthesis of sulfinyl imine and its stereoselective reduction, achieving high chemical and stereochemical purity (Han et al., 2007).

3. Synthesis and Identification of Analogs

The substance bk-2C-B, a cathinone analog of phenethylamine 2C-B, was synthesized and identified. This process involved the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a compound structurally similar to the queried chemical (Power et al., 2015).

4. Efficient Synthesis of Key Intermediates

An efficient synthesis route for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, was developed. This involved the practical resolution of the compound to its optically pure form, a process relevant to the queried chemical (Mathad et al., 2011).

5. Development of Chiral Intermediates for Medicinal Applications

(1R,2R)- and (1S,2S)-1,2-bis(pentafluorophenyl)ethane-1,2-diol, synthesized from key intermediates similar to the queried compound, were used in the lipase-catalyzed transesterification process. This demonstrates the use of structurally related compounds in the synthesis of chiral intermediates for pharmaceutical applications (Sakai et al., 2000).

properties

IUPAC Name

(1R)-1-(2,5-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWDPZFRLWOVHP-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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